molecular formula C6H6N2O5 B1610812 Ethyl 5-nitroisoxazole-3-carboxylate CAS No. 155088-43-0

Ethyl 5-nitroisoxazole-3-carboxylate

Cat. No.: B1610812
CAS No.: 155088-43-0
M. Wt: 186.12 g/mol
InChI Key: IRBHGCRWZVUNHP-UHFFFAOYSA-N
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Description

Ethyl 5-nitroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-nitroisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl nitroacetate with aromatic aldehydes in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication conditions . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and solvents like acetonitrile or methanol .

Major Products

The major products formed from these reactions include amino derivatives and substituted isoxazole compounds, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-nitroisoxazole-3-carboxylate include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

ethyl 5-nitro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBHGCRWZVUNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566280
Record name Ethyl 5-nitro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155088-43-0
Record name Ethyl 5-nitro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-nitroisoxazole-3-carboxylate
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Ethyl 5-nitroisoxazole-3-carboxylate
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Ethyl 5-nitroisoxazole-3-carboxylate

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